molecular formula C12H19N B12789034 Benzenamine, N,N-diethyl-2,4-dimethyl- CAS No. 6287-43-0

Benzenamine, N,N-diethyl-2,4-dimethyl-

Cat. No.: B12789034
CAS No.: 6287-43-0
M. Wt: 177.29 g/mol
InChI Key: OBRRGEBETOSWEK-UHFFFAOYSA-N
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Description

Benzenamine, N,N-diethyl-2,4-dimethyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group (NH2) and two ethyl groups (C2H5) at the nitrogen atom, along with two methyl groups (CH3) at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-2,4-dimethyl- typically involves the alkylation of 2,4-dimethylaniline with diethyl sulfate or diethyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2,4-dimethylaniline+diethyl sulfateBenzenamine, N,N-diethyl-2,4-dimethyl-+by-products\text{2,4-dimethylaniline} + \text{diethyl sulfate} \rightarrow \text{Benzenamine, N,N-diethyl-2,4-dimethyl-} + \text{by-products} 2,4-dimethylaniline+diethyl sulfate→Benzenamine, N,N-diethyl-2,4-dimethyl-+by-products

Industrial Production Methods

On an industrial scale, the production of Benzenamine, N,N-diethyl-2,4-dimethyl- can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-diethyl-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenamine, N,N-diethyl-2,4-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-diethyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic species, leading to the formation of new chemical entities.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.

    Benzenamine, N,N-diethyl-: Similar structure but without the methyl groups at the 2 and 4 positions.

    Benzenamine, 2,4-dimethyl-: Similar structure but without the diethyl substitution at the nitrogen atom.

Uniqueness

Benzenamine, N,N-diethyl-2,4-dimethyl- is unique due to the presence of both diethyl and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs

Properties

CAS No.

6287-43-0

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,N-diethyl-2,4-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-13(6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3

InChI Key

OBRRGEBETOSWEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C)C

Origin of Product

United States

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